molecular formula C18H21N5OS B5652504 3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5652504
M. Wt: 355.5 g/mol
InChI Key: JBPWEHPNURUFNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolopyridine, triazolopyridine, and other heterocyclic compounds often involves multi-step chemical reactions, including cyclization processes and interactions with different heterocyclic amines. For instance, thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized through reactions involving sodium salt of hydroxy pyridinyl propenones with heterocyclic amines in specific conditions (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can include thiazole, triazole, and pyridine moieties. The structural characterization often involves spectral data analysis, including IR, NMR spectroscopies, and X-ray diffraction to confirm the presence of these moieties and their configurations (Tan, Feng, & Peng, 2007).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including cyclization, acylation, and coupling reactions, depending on the functional groups present in their structures. For example, the acylation of heteroaromatic amines has been utilized to synthesize new classes of triazolopyridines and pyrazolopyridines, showcasing the chemical versatility of these heterocyclic compounds (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, can vary significantly based on their molecular structure. For example, modifications at certain positions of the heterocyclic rings can influence the water solubility and stability of the compounds under physiological conditions (Baraldi et al., 2012).

properties

IUPAC Name

(2-propyl-1,3-thiazol-4-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-2-6-16-19-14(12-25-16)18(24)22-9-5-7-13(11-22)17-21-20-15-8-3-4-10-23(15)17/h3-4,8,10,12-13H,2,5-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPWEHPNURUFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(2-Propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

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